N-(2-methyl-6-oxopyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7(6H)-yl)nicotinamide
Overview
Description
N-(2-methyl-6-oxopyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7(6H)-yl)nicotinamide is a compound of significant interest in scientific research due to its multifaceted properties and potential applications. This molecule features a unique structure that combines various heterocyclic elements, making it a promising candidate for a wide range of scientific investigations.
Preparation Methods
Synthetic routes and reaction conditions: The synthesis of N-(2-methyl-6-oxopyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7(6H)-yl)nicotinamide typically involves the construction of its triazolo-pyrimidine core followed by functionalization. Key steps often include cyclization reactions, condensation processes, and functional group modifications under controlled conditions. For instance, a common synthetic pathway might involve the cyclization of nicotinamide with a suitable pyrido[3,4-e][1,2,4]triazole derivative under high-temperature reflux in the presence of catalytic agents.
Industrial production methods: Scaling up this compound for industrial production demands rigorous optimization of reaction conditions to enhance yield and purity. Methods such as continuous flow synthesis and the use of high-efficiency catalysts can significantly streamline the process. Solvent choices, temperature controls, and purification steps are meticulously optimized to meet industrial standards.
Chemical Reactions Analysis
Types of reactions it undergoes: N-(2-methyl-6-oxopyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7(6H)-yl)nicotinamide engages in various chemical reactions such as oxidation, reduction, and substitution. These transformations are influenced by its functional groups and heterocyclic structure.
Common reagents and conditions used in these reactions: Common reagents include oxidizing agents like potassium permanganate or reducing agents such as sodium borohydride. Substitution reactions may involve halogenating agents or nucleophiles, depending on the desired modification. Reaction conditions are tailored to the specific transformation, with considerations for solvent, temperature, and catalyst.
Major products formed from these reactions: Products from these reactions range from altered triazole derivatives to nicotinamide analogs. Oxidation might yield hydroxylated products, while reduction could lead to amine derivatives. Substitution reactions typically produce modified nicotinamide or pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidine compounds with varying functional groups.
Scientific Research Applications
N-(2-methyl-6-oxopyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7(6H)-yl)nicotinamide has extensive applications across multiple scientific domains:
Chemistry: It serves as a precursor for developing new heterocyclic compounds and exploring novel reaction mechanisms.
Biology: Its bioactive properties make it a candidate for studying enzyme interactions and cellular pathways.
Medicine: Investigations into its potential as a therapeutic agent for various diseases, including cancer and infectious diseases, are ongoing.
Industry: The compound's unique structure makes it useful in designing advanced materials and specialized chemical processes.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets and pathways. Its triazole-pyrimidine core allows it to bind with high affinity to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to alterations in cellular signaling pathways, enzyme inhibition, or activation, contributing to its observed biological effects.
Comparison with Similar Compounds
Compared to other triazole and pyrimidine derivatives, N-(2-methyl-6-oxopyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7(6H)-yl)nicotinamide is distinguished by its unique combination of structural elements. This confers distinct reactivity and interaction profiles, making it a valuable compound for specific applications. Similar compounds include:
Pyrido[2,3-d]pyrimidines
Triazolopyrimidines
Nicotinamide derivatives
These compounds share some structural features but differ in their specific configurations and functional groups, leading to varied reactivity and applications.
Properties
IUPAC Name |
N-(4-methyl-10-oxo-2,3,5,7,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-11-yl)pyridine-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N7O2/c1-9-18-15-17-8-11-12(22(15)19-9)4-6-21(14(11)24)20-13(23)10-3-2-5-16-7-10/h2-8H,1H3,(H,20,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOHKXGVQVICLSM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C3=C(C=NC2=N1)C(=O)N(C=C3)NC(=O)C4=CN=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N7O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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